6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl
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Overview
Description
6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining a triazole ring fused with a pyridazine ring, along with a pyridine moiety and a carboxylic acid group, making it a versatile candidate for research in medicinal chemistry and other disciplines.
Mechanism of Action
Triazolopyridazines
This compound is a member of the triazolopyridazines class of compounds. Triazolopyridazines are known to have diverse biological activities, including anti-inflammatory, analgesic, antipyretic, antiviral, and anticancer properties . They can interact with various enzymes and receptors in the body, leading to these effects.
Pyridazines
Pyridazines, another class of compounds that this molecule belongs to, are known to have various biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects . They can inhibit various enzymes and interact with different cellular targets, leading to these effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: This step often involves the cyclization of hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.
Introduction of the Pyridazine Ring: The triazole intermediate is then reacted with chlorinated pyridazines under controlled conditions to form the fused triazolo-pyridazine structure.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially modifying the pyridine or triazole rings.
Reduction: Reduction reactions using agents such as sodium borohydride can alter the functional groups, particularly the carboxylic acid.
Substitution: Halogen substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolo-pyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicinal research, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,2,4-triazolo[4,3-b]pyridazine: Similar in structure but lacks the pyridine and carboxylic acid groups.
3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine: Contains a fluorophenyl group instead of the pyridine moiety.
Uniqueness
6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl is unique due to its combination of a triazole ring, pyridazine ring, pyridine moiety, and carboxylic acid group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-chloro-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN5O2.ClH/c12-8-5-7(11(18)19)10-15-14-9(17(10)16-8)6-1-3-13-4-2-6;/h1-5H,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSBYHSFMXKOOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C3N2N=C(C=C3C(=O)O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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